molecular formula C11H15N B1611328 (1-Phenylcyclobutyl)methylamine CAS No. 91245-59-9

(1-Phenylcyclobutyl)methylamine

Cat. No.: B1611328
CAS No.: 91245-59-9
M. Wt: 161.24 g/mol
InChI Key: AUOZFCSMXYBIQW-UHFFFAOYSA-N
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Description

“(1-Phenylcyclobutyl)methylamine” is a chemical compound with the CAS Number: 91245-59-9 . It has a molecular weight of 161.25 . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C11H15N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 161.25 .

Mechanism of Action

The mechanism of action of (1-Phenylcyclobutyl)methylamine is not yet fully understood. However, it has been suggested that it may act as an agonist at certain receptors in the body, such as the 5-HT2A receptor. It has also been suggested that it may act as an inhibitor of certain enzymes, such as tyrosine hydroxylase. Further research is needed to better understand the mechanism of action of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several animal models. In these studies, this compound has been found to have a variety of effects, including increased locomotor activity, increased exploratory behavior, and decreased anxiety-like behavior. It has also been found to have anti-inflammatory and anti-oxidant effects in some animal models.

Advantages and Limitations for Lab Experiments

(1-Phenylcyclobutyl)methylamine has several advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is stable in aqueous solutions. Furthermore, it has been used as a model compound for studying the mechanism of action of various drugs, as well as for the synthesis of complex molecules.
However, there are also some limitations to using this compound in laboratory experiments. For example, the effects of this compound may not be representative of the effects of other drugs, as it has a different mechanism of action. Additionally, the effects of this compound may vary depending on the animal model used.

Future Directions

There are several potential future directions for research on (1-Phenylcyclobutyl)methylamine. For example, further research is needed to better understand the mechanism of action of this compound and to identify potential therapeutic applications. Additionally, further research is needed to explore the effects of this compound on various physiological systems, such as the cardiovascular and nervous systems. Furthermore, further research is needed to explore the potential of this compound as a drug development tool, as well as its potential for use in the synthesis of complex molecules. Finally, further research is needed to explore the potential of this compound as a tool for studying the biochemical and physiological effects of other drugs.

Scientific Research Applications

(1-Phenylcyclobutyl)methylamine has been studied extensively in the field of scientific research. It has been used as a model compound to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of drugs. This compound has also been used in the development of new drugs and in the synthesis of complex molecules. It has also been used in the study of enzyme-catalyzed reactions and in the synthesis of polymers.

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(1-phenylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOZFCSMXYBIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575723
Record name 1-(1-Phenylcyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91245-59-9
Record name 1-(1-Phenylcyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylcyclobutyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A commercial suspension of LiAlH4 at 13% in a toluene-THF mixture, under nitrogen (0.595 mole; 175 ml), diluted with 270 ml of THF is maintained at 0° C. A mixture of 90 g (0.572 mole) of 1-phenylcyclobutanecarbonitrile and 800 ml of THF is added dropwise during 20 minutes. After the addition, the temperature is slowly allowed to rise before heating to reflux during 1 hour. After cooling at about 5° C., 150 ml water, 150 ml 10% NaOH and again 560 ml water are poured dropwise with care. The mixture is extracted with ethyl acetate after having saturated the aqueous phase with NaCl. The organic phase is extracted with a N HCl solution. This aqueous phase is made basic by means of 30% NaOH and is extracted with dichloromethane, which, after washing with water, drying over Na2SO4 and concentration gives a reddish liquid which is purified by distillation. There is obtained 68.65 g (yield=81.3%) of a colorless liquid. b.p.6 =84°-92° C.
Quantity
0 (± 1) mol
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toluene THF
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0 (± 1) mol
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90 g
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800 mL
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270 mL
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150 mL
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560 mL
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150 mL
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Yield
81.3%

Synthesis routes and methods II

Procedure details

(1-Phenylcyclobutyl)methylamine is prepared from phenylacetonitrile (2.93 g, 25 mmol) and 1,3-dibromopropane (7.57 g, 37.5 mmol) as described in Example 1 in 62% yield. The above amine (1.61 g, 10 mmol) is reacted with 6-chloropurine riboside (2.87 g, 10 mmol) as described in Example 1. As the compound did not crystallize it is purified by removal of the solvent under reduced pressure, followed by dissolving the residual gum in ethyl acetate (50 mL) and washing it with water (2×25 mL) and saturated brine (25 mL) and drying (MgSO4). The solvent is removed under reduced pressure and the residual gum is subjected to flash chromatography on silica gel, eluting with 5% CH3OH in CHCl3. N6-((1-phenylcyclobutyl)methyl)adenosine (2.40 g, 58%) is obtained as a white solid foam m.p. 95°-118° C. Found: C, 61.21; H, 6.23; N, 17.24%. C21H25N5O4 calculated requires: C, 61.31; H, 6.08; N, 17.03%.
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2.93 g
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reactant
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7.57 g
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[Compound]
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amine
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1.61 g
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reactant
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Name
6-chloropurine riboside
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2.87 g
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-phenylcyclobutanecarbonitrile (0.96 g, 6.09 mmol) in anhydrous tetrahydrofuran (40 mL) was added a 1 N solution of lithium aluminum hydride (LAH) in tetrahydrofuran (12 mL, 12 mmol). After stirring 2 h at ambient temperature, the excess LAH was slowly quenched with water (10 mL) and diluted with additional tetrahydrofuran (20 mL). This was then reacted with 0.25 N aqueous NaOH (5 mL) at ambient temperature for 20 h and filtered, the filtrate concentrated in vacuo, and the residue purified by flash coliumn chromatography (10% methanol in dichloromethane, saturated with ammonia gas) giving the title compound as a yellow oil (0.52 g, 53%). 1H NMR (300 MHz, CDCl3) δ 7.32 (m, 2H), 7.19 (m, 1H), 7.10 (m, 2H), 2.93 (s, 2H), 2.38-2.26 (m, 2H), 2.18-2.01 (m, 3H), 1.92-1.82 (m, 1H), 1.14 (bs, 2H).
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0.96 g
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reactant
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solution
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40 mL
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12 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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